CYP3A4 Inhibition: N,4‑bis(3‑methylphenyl) Derivative vs. N‑benzyl Analog
The target compound demonstrates moderate inhibition of CYP3A4 in human liver microsomes, whereas the N‑benzyl analog (N‑benzyl‑4‑(3‑methylphenyl)‑3‑(1H‑pyrrol‑1‑yl)thiophene‑2‑carboxamide) is essentially inactive against this isoform [1]. The N‑(3‑methylphenyl) substituent present in the target compound appears to be a critical determinant for CYP3A4 engagement within this scaffold family [1].
| Evidence Dimension | CYP3A4 inhibition IC50 in human liver microsomes |
|---|---|
| Target Compound Data | IC50 = 26.3 µM (2.63E+4 nM) |
| Comparator Or Baseline | N‑benzyl‑4‑(3‑methylphenyl)‑3‑(1H‑pyrrol‑1‑yl)thiophene‑2‑carboxamide: no significant inhibition (IC50 > 50 µM) |
| Quantified Difference | > 1.9‑fold lower IC50 for target compound |
| Conditions | Human liver microsomes; midazolam substrate; 5 min pre‑incubation; LC‑MS/MS detection |
Why This Matters
For laboratories conducting CYP‑liability screening or using this compound as an ADME reference standard, the N‑benzyl analog cannot serve as a drop‑in substitute because it fails to produce the same CYP3A4 signal, potentially leading to false‑negative conclusions in drug‑interaction studies.
- [1] BindingDB entry BDBM50380521 (ChEMBL2018904). Affinity data for CYP3A4 inhibition. Retrieved April 28, 2026. View Source
